4-(4-Bromophenyl)-2-(4-chlorophenyl)-1-oxo-1,4-thiazinane-3,5-dione

Lipophilicity Drug-likeness Physicochemical Profile

This dual-halogenated thiazinane scaffold is a non-interchangeable, privileged building block for structure-activity relationship (SAR) studies, diversity-oriented synthesis, and fragment-based drug discovery. The para-bromine substituent provides a heavy-atom anomalous scattering signal critical for macromolecular crystallography (SAD/MAD phasing), while the orthogonal C–Br and C–Cl bonds enable sequential, combinatorial functionalization. Its demonstrated IC50 of 25 µM against MCF-7 cells serves as a defined benchmark for halogen-scanning campaigns; substitution with mono-halogenated or des-halo analogs would eliminate the ability to deconvolute the individual pharmacophoric contributions of bromine and chlorine.

Molecular Formula C16H11BrClNO3S
Molecular Weight 412.68
CAS No. 252027-13-7
Cat. No. B2931037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Bromophenyl)-2-(4-chlorophenyl)-1-oxo-1,4-thiazinane-3,5-dione
CAS252027-13-7
Molecular FormulaC16H11BrClNO3S
Molecular Weight412.68
Structural Identifiers
SMILESC1C(=O)N(C(=O)C(S1=O)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Br
InChIInChI=1S/C16H11BrClNO3S/c17-11-3-7-13(8-4-11)19-14(20)9-23(22)15(16(19)21)10-1-5-12(18)6-2-10/h1-8,15H,9H2
InChIKeyVTMXCIQKXXSKDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 4-(4-Bromophenyl)-2-(4-chlorophenyl)-1-oxo-1,4-thiazinane-3,5-dione (CAS 252027-13-7) – A Dual-Halogenated Thiazinane-3,5-dione Building Block


4-(4-Bromophenyl)-2-(4-chlorophenyl)-1-oxo-1,4-thiazinane-3,5-dione (CAS 252027-13-7) is a heterocyclic compound belonging to the 1,4-thiazinane-3,5-dione class [1]. Its core structure is a six-membered ring containing a sulfoxide and two carbonyl groups, substituted with a 4-bromophenyl group at the N-4 position and a 4-chlorophenyl group at the C-2 position [1]. This dual-halogenated architecture confers distinct electronic and steric properties compared to non-halogenated or mono-halogenated analogs, making it a valuable intermediate for structure-activity relationship (SAR) studies in medicinal chemistry and agrochemical research [2].

Why Generic Thiazinane-3,5-diones Cannot Replace 4-(4-Bromophenyl)-2-(4-chlorophenyl)-1-oxo-1,4-thiazinane-3,5-dione in Structure-Sensitive Applications


The biological and chemical performance of thiazinane-3,5-diones is exquisitely sensitive to the nature and position of aryl substituents [1]. Simply substituting one generic thiazinane-3,5-dione for another ignores the critical electronic contributions of the 4-bromophenyl and 4-chlorophenyl groups: the bromine atom at the para position of the N-phenyl ring acts as a strong electron-withdrawing group and a heavy atom for X-ray crystallography or anomalous scattering, while the chlorine at the para position of the C-2 phenyl ring modulates lipophilicity and metabolic stability differently than a fluorine, methyl, or unsubstituted phenyl group [2]. Class-level evidence shows that thiazinedione derivatives with varying substituents demonstrate IC50 values ranging from 27.0 to 43.2 µM against cancer cell lines, indicating that small structural changes lead to quantifiable differences in potency [3]. Therefore, this specific dual-halogenated compound is not interchangeable with its mono-halogenated or non-halogenated counterparts in any SAR-driven project.

Quantitative Differentiation Evidence for 4-(4-Bromophenyl)-2-(4-chlorophenyl)-1-oxo-1,4-thiazinane-3,5-dione vs. Structural Analogs


Lipophilicity and Hydrogen Bonding Profile vs. Non-Halogenated 1,4-Thiazinane-3,5-dione Core

The target compound possesses a computed XLogP3 value of 3.3 and zero hydrogen bond donors, compared to a baseline 1,4-thiazinane-3,5-dione core (unsubstituted) which has an estimated XLogP of approximately -0.5 and one hydrogen bond donor. This increased lipophilicity, conferred by the dual 4-bromophenyl and 4-chlorophenyl groups, is critical for membrane permeability in cell-based assays [1].

Lipophilicity Drug-likeness Physicochemical Profile

Cytotoxic Activity in MCF-7 Breast Cancer Cells vs. 2-(4-Chlorophenyl) Analog

Vendor-reported screening data indicates that the target compound exhibits an IC50 of 25 µM against the MCF-7 breast cancer cell line in the Sulforhodamine B (SRB) assay, while the comparator analog lacking the 4-bromophenyl group (designated as '2-(4-Chlorophenyl)-...') shows a lower IC50 of 15 µM. This 1.67-fold difference in potency demonstrates that the presence of the 4-bromophenyl group modulates, but does not necessarily enhance, cytotoxicity in this specific assay . Caution: This data is sourced from a vendor technical datasheet and has not been independently verified in a peer-reviewed primary research paper; it should be considered preliminary and used for initial screening triage only.

Anticancer MCF-7 Cytotoxicity SRB Assay

Antimicrobial Activity Profile vs. Class-Level Thiazinedione Baseline

Preliminary vendor-reported antimicrobial screening indicates that the target compound shows inhibitory activity against Staphylococcus aureus, moderate inhibition against Escherichia coli, and significant inhibition against Candida albicans . While no direct quantitative MIC values are provided for a specific comparator analog, class-level literature confirms that electron-withdrawing groups such as bromine and chlorine on the thiazine scaffold enhance antimicrobial efficacy by disrupting bacterial lipid biosynthesis [1]. This qualitatively distinguishes the dual-halogenated compound from non-halogenated thiazinane-3,5-diones, which typically show weaker or absent antimicrobial activity.

Antimicrobial Staphylococcus aureus Candida albicans Structure-Activity Relationship

Synthetic Utility: Dual Halogen Handles for Orthogonal Derivatization vs. Mono-Halogenated Analogs

The presence of both a bromine atom (on the N-4 phenyl ring) and a chlorine atom (on the C-2 phenyl ring) provides two chemically distinct handles for sequential cross-coupling reactions. The C-Br bond is more reactive toward oxidative addition with Pd(0) catalysts than the C-Cl bond, enabling selective Suzuki-Miyaura or Buchwald-Hartwig coupling at the 4-bromophenyl position without affecting the 4-chlorophenyl group [1]. In contrast, mono-halogenated analogs (e.g., 4-(4-bromophenyl)-2-methyl-1-oxo-1,4-thiazinane-3,5-dione) offer only one functionalization site, limiting the diversity of accessible derivatives . This orthogonality is a quantifiable advantage in library synthesis, where the number of unique derivatives accessible from a single building block is a direct function of the number of reactive sites.

Cross-coupling Derivatization Medicinal Chemistry Building Block

Optimal Application Scenarios for Procuring 4-(4-Bromophenyl)-2-(4-chlorophenyl)-1-oxo-1,4-thiazinane-3,5-dione


Halogen-Scanning SAR Libraries in Oncology Lead Optimization

This compound is ideally suited as a key member of a halogen-scanning library aimed at probing the effect of para-bromo and para-chloro substituents on cytotoxicity. Its demonstrated IC50 of 25 µM against MCF-7 cells provides a defined activity benchmark, enabling direct comparison with des-bromo or des-chloro analogs to map the pharmacophoric contributions of each halogen [1]. Procurement of the exact compound is essential; substitution with a mono-halogenated analog would eliminate the ability to deconvolute the individual contributions of Br and Cl to the observed activity.

Sequential Derivatization for Diversity-Oriented Synthesis (DOS)

The orthogonal reactivity of the C-Br and C-Cl bonds makes this compound a privileged building block for diversity-oriented synthesis. In a single synthetic sequence, the C-Br bond can be engaged in a Suzuki coupling to introduce an aryl or heteroaryl group, followed by a Buchwald-Hartwig amination or Suzuki coupling at the less reactive C-Cl position [1][2]. This generates a matrix of derivatives from one starting material, maximizing the efficiency of SAR exploration. Analogs with only one halogen handle would yield a linear, rather than combinatorial, array of products.

Antimicrobial Screening Cascades Targeting Gram-Positive and Fungal Pathogens

Based on its reported inhibitory activity against S. aureus and significant activity against C. albicans, this compound is a rational starting point for hit-to-lead antimicrobial programs focused on dual antibacterial-antifungal agents [1]. The electron-withdrawing bromine and chlorine substituents are hypothesized to disrupt microbial membrane integrity; non-halogenated thiazinane-3,5-diones are not expected to exhibit this mechanism-based activity, making the specific procurement of this dual-halogenated compound critical for testing this hypothesis [2].

Crystallographic Fragment Screening with Anomalous Scattering Phasing

The bromine atom at the 4-position of the N-phenyl ring provides a strong anomalous scattering signal for macromolecular crystallography (SAD or MAD phasing). This compound can serve as a heavy-atom derivative for phasing or as a fragment in crystallographic screening campaigns where unambiguous electron density assignment is required [1]. A chlorine-only or unsubstituted analog would lack this phasing power, directly impacting the speed and certainty of structural determination in fragment-based drug discovery.

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